N-(2-furylmethyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
Overview
Description
N-(2-furylmethyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenicity and Bladder Cancer Studies
Research on compounds structurally similar to N-(2-furylmethyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide has contributed significantly to understanding the pathogenesis of bladder cancer. Studies have demonstrated the carcinogenic potential of related nitrofuran and thiazole compounds in inducing bladder cancer across several species, providing critical insights into the molecular mechanisms of cancer development and the role of specific chemical structures in carcinogenicity (G. Bryan, 1977).
Enzymatic Agglutination and Carcinogen Screening
Investigations into the agglutinability of bladder cells by concanavalin A after administration of carcinogens, including thiazole and nitrofuran derivatives, have illustrated the potential of enzymatic assays in the rapid screening for bladder carcinogens. This research underscores the importance of understanding cellular responses to carcinogenic substances and developing efficient screening methods for potential carcinogens (T. Kakizoe et al., 1980).
Development of Fluorescent Sensors and Materials
The synthesis of fluorescent materials and sensors from biomass-derived compounds and natural amino acids through cross-coupling reactions for extended π-conjugation illustrates an innovative application of furyl and thiazole derivatives. This research points to the versatility of these compounds in creating new materials with potential applications in sensing, imaging, and environmental monitoring (Shota Tanaka et al., 2015).
Antiviral Research
The synthesis and evaluation of thiazole C-nucleosides for antiviral activity represent another critical area of application. By examining the interactions between thiazole derivatives and viral mechanisms, researchers have identified potential therapeutic agents against various viruses. This line of research not only highlights the therapeutic potential of thiazole compounds but also contributes to the broader field of antiviral drug development (P. C. Srivastava et al., 1977).
Inhibition of Kinase Activity
The discovery of compounds that inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity demonstrates the therapeutic potential of thiazole derivatives in cancer treatment. By selectively targeting VEGFR-2, these compounds offer promising avenues for developing novel cancer therapies with improved selectivity and efficacy (R. Borzilleri et al., 2006).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9(2)6-15-13-16-11(8-19-13)12(17)14-7-10-4-3-5-18-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVZRUJPWBWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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